molecular formula C17H24ClNO5 B4074812 1-[3-(2-Chlorophenoxy)propyl]azepane;oxalic acid

1-[3-(2-Chlorophenoxy)propyl]azepane;oxalic acid

Cat. No.: B4074812
M. Wt: 357.8 g/mol
InChI Key: NXGAKRNPPPAEFQ-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorophenoxy)propyl]azepane;oxalic acid is a compound that combines the structural features of azepane and chlorophenoxy groups. Azepane is a seven-membered nitrogen-containing heterocycle, while the chlorophenoxy group is a phenyl ring substituted with a chlorine atom and an ether linkage. The oxalic acid component forms a salt with the azepane derivative, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chlorophenoxy)propyl]azepane typically involves the reaction of 2-chlorophenol with 3-chloropropylamine to form the intermediate 3-(2-chlorophenoxy)propylamine. This intermediate is then reacted with azepane under suitable conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-[3-(2-Chlorophenoxy)propyl]azepane;oxalic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chlorophenoxy)propyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(2-Chlorophenoxy)propyl]azepane;oxalic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Bromophenoxy)propyl]azepane: Similar structure but with a bromine atom instead of chlorine.

    1-[3-(2-Fluorophenoxy)propyl]azepane: Similar structure but with a fluorine atom instead of chlorine.

    1-[3-(2-Methylphenoxy)propyl]azepane: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-[3-(2-Chlorophenoxy)propyl]azepane;oxalic acid is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.C2H2O4/c16-14-8-3-4-9-15(14)18-13-7-12-17-10-5-1-2-6-11-17;3-1(4)2(5)6/h3-4,8-9H,1-2,5-7,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGAKRNPPPAEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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